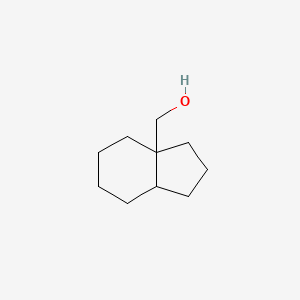
(octahydro-1H-inden-3a-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(octahydro-1H-inden-3a-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of indene, characterized by the presence of a hydroxymethyl group attached to an octahydro-indenyl ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (octahydro-1H-inden-3a-yl)methanol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction proceeds as follows:
Indene+H2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(octahydro-1H-inden-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (octahydro-1H-inden-3a-yl)aldehyde or (octahydro-1H-inden-3a-yl)carboxylic acid.
Reduction: Formation of (octahydro-1H-inden-3a-yl)alkane.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(octahydro-1H-inden-3a-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,7a-octahydroinden-3a-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h9,11H,1-8H2 |
Clé InChI |
IGRKRUUTQSSECK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCC2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
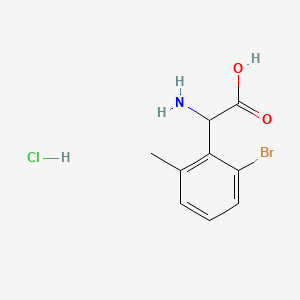
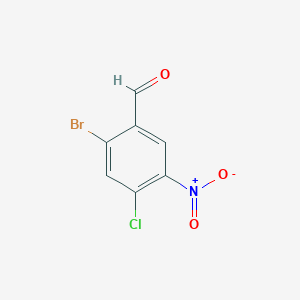
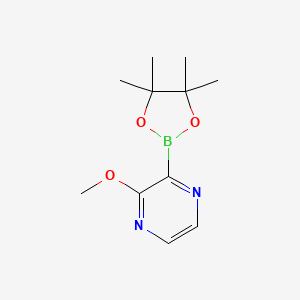

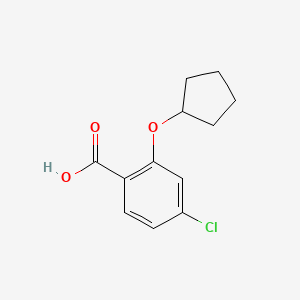
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

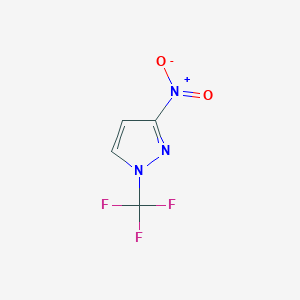
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
